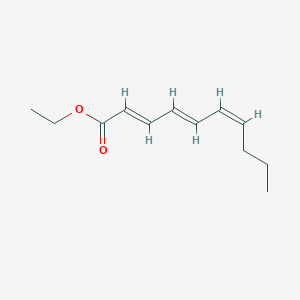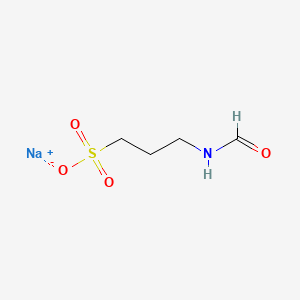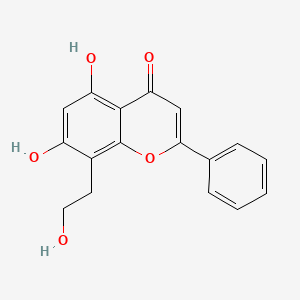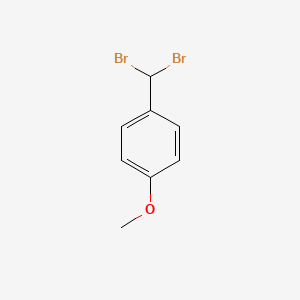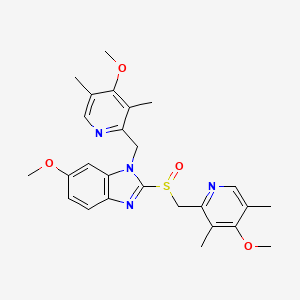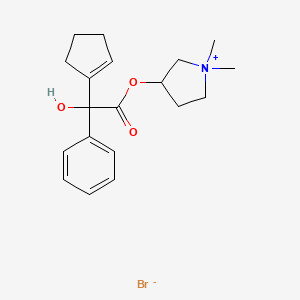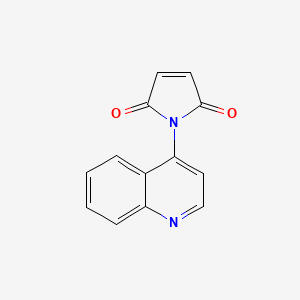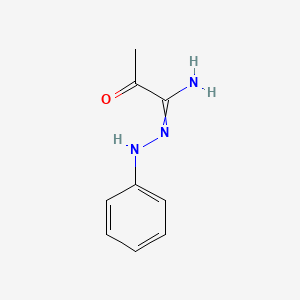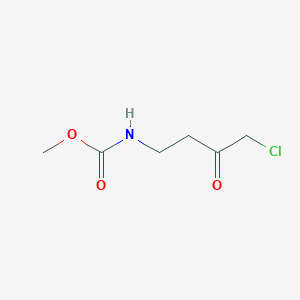![molecular formula C9H19NO5S2 B13844804 N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyethoxy group and a methylsulfonylsulfanyl group attached to a propanamide backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide typically involves multiple steps. One common method includes the reaction of 2-(2-methoxyethoxy)ethanol with a suitable sulfonyl chloride to form the intermediate sulfonate ester. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the resulting product is coupled with a propanamide derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler sulfanyl derivative.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified sulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide: An ionic liquid with similar structural features.
Tris[2-(2-methoxyethoxy)ethyl]amine: A compound with similar functional groups but different overall structure.
N-[2-(2-methoxyethoxy)ethyl]-N-(2-methoxyethyl)-3-methylaniline: Another compound with a similar backbone.
Uniqueness
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO5S2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C9H19NO5S2/c1-14-6-7-15-5-4-10-9(11)3-8-16-17(2,12)13/h3-8H2,1-2H3,(H,10,11) |
Clave InChI |
PNNYLESRYVKAAF-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCNC(=O)CCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
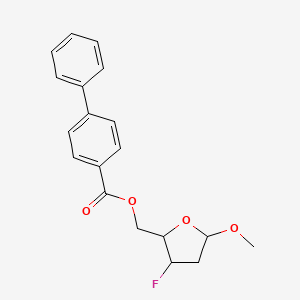
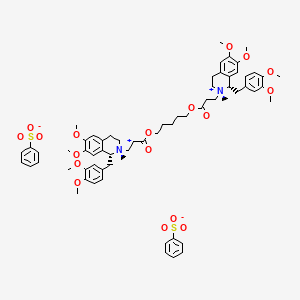
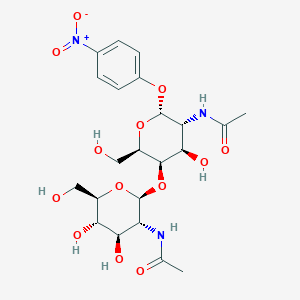
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
